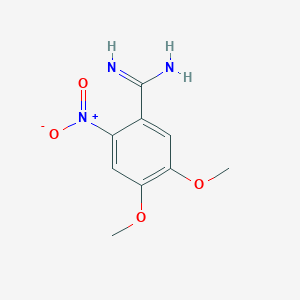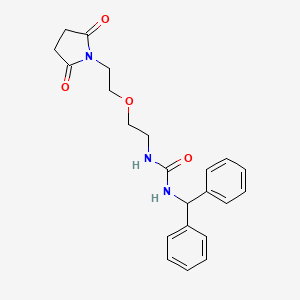![molecular formula C17H17N5OS2 B2601111 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide CAS No. 2320572-29-8](/img/structure/B2601111.png)
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities . One such compound, UPGL00004, has shown promise as an anti-cancer agent .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various methods. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazide and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of thiadiazole derivatives are influenced by the substituent on the compounds . The transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties, can explain the formation of the 4-nitro isomer .Physical And Chemical Properties Analysis
Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Mechanism of Action
properties
IUPAC Name |
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c23-16(14-11-24-17(20-14)12-4-2-1-3-5-12)19-13-6-8-22(9-7-13)15-10-18-25-21-15/h1-5,10-11,13H,6-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQMYXOUPPRWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2601028.png)
![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone](/img/structure/B2601034.png)



![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)
![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)